molecular formula C15H17N7O3 B2587521 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 2034229-97-3

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2587521
CAS No.: 2034229-97-3
M. Wt: 343.347
InChI Key: CMSHMGVWOJLJIJ-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety and linked via a methylene bridge to a 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide group. This structure combines pharmacologically relevant motifs:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, enhancing target binding .

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O3/c1-3-22-7-11(5-18-22)15-19-13(25-20-15)6-16-12(23)8-21-9-17-10(2)4-14(21)24/h4-5,7,9H,3,6,8H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSHMGVWOJLJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C=NC(=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation of Precursors

    • The synthesis begins with the preparation of individual precursors like 1-ethyl-1H-pyrazole and 4-methyl-6-oxopyrimidine. These intermediates are synthesized through standard organic reactions such as alkylation and condensation reactions.

  • Formation of 1,2,4-Oxadiazole

    • The 1,2,4-oxadiazole ring is formed through a cyclization reaction involving appropriate hydrazides and carboxylic acids, under dehydrating conditions typically facilitated by agents like polyphosphoric acid.

  • Assembly of the Compound

    • The final compound is constructed by reacting the 1-ethyl-1H-pyrazole and 1,2,4-oxadiazole intermediates with 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide. This step often requires specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Scaling up to industrial production would involve optimizing the reaction conditions for larger batches, often employing continuous flow reactors to ensure consistent quality and to minimize waste. Safety protocols and quality controls are critical in this setting to handle the reactive intermediates and to maintain the integrity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole and pyrimidinone rings are susceptible to nucleophilic substitution due to electron-deficient heterocyclic systems.

Reaction Type Conditions Reagents Products References
Oxadiazole ring substitution Basic (K₂CO₃), DMF, 70–80°CChloroacetanilidesReplacement of oxadiazole sulfur with alkyl/aryl groups
Pyrimidinone substitution Acidic (H₂SO₄), refluxAmmonium acetate, thioureaThiolation or amination at the pyrimidinone C2 position

Key Findings :

  • The oxadiazole ring undergoes S-alkylation under basic conditions, as demonstrated in analogous 1,3,4-oxadiazole systems .

  • Pyrimidinone derivatives react with nucleophiles (e.g., amines, thiols) at the electron-deficient C2 position under acidic or thermal conditions .

Hydrolysis of the Acetamide Group

The acetamide linker is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Type Conditions Reagents Products References
Acid-catalyzed hydrolysis 6M HCl, reflux, 12 hoursHCl, H₂O2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Base-catalyzed hydrolysis NaOH (10%), ethanol, 60°CNaOHSodium salt of the carboxylic acid

Key Findings :

  • Hydrolysis rates depend on steric hindrance around the acetamide group. Electron-withdrawing substituents on the pyrimidinone ring accelerate the reaction .

Oxidation and Reduction Reactions

Functional groups such as the pyrimidinone carbonyl and pyrazole rings may undergo redox transformations.

Reaction Type Conditions Reagents Products References
Pyrimidinone reduction LiAlH₄, THF, 0°C → RTLithium aluminum hydride4-Methyl-1,4,5,6-tetrahydropyrimidine derivative
Pyrazole oxidation KMnO₄, H₂O, 100°CPotassium permanganatePyrazole N-oxide or ring-opened dicarboxylic acid

Key Findings :

  • Pyrimidinone reduction generates partially saturated rings, altering hydrogen-bonding capacity .

  • Pyrazole oxidation is highly dependent on substituent electronic effects; electron-rich rings oxidize more readily .

Alkylation and Acylation Reactions

The secondary amine in the acetamide group and pyrazole nitrogen can undergo alkylation/acylation.

Reaction Type Conditions Reagents Products References
N-Alkylation NaH, DMF, alkyl halidesEthyl iodideQuaternary ammonium derivatives
N-Acylation AcCl, pyridine, 0°CAcetyl chlorideAcetylated acetamide

Key Findings :

  • Alkylation at the pyrazole nitrogen is sterically hindered by the ethyl group but feasible with small alkylating agents .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring may participate in [3+2] cycloadditions or ring-opening under harsh conditions.

Reaction Type Conditions Reagents Products References
Cycloaddition Cu(I) catalysis, nitrile oxidesBenzontrile oxideTriazole-oxadiazole fused hybrid
Acid-mediated ring-opening H₂SO₄, 120°CConcentrated acidFragmentation into pyrazole and pyrimidinone-carboxylic acid

Key Findings :

  • Oxadiazole rings exhibit thermal stability but decompose under strong acidic conditions .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole and oxadiazole structures have a wide range of biological activities. The following sections summarize key findings related to the applications of this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • The compound demonstrates cytotoxic effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cells .
  • A recent study showed that derivatives of 1,2,4-oxadiazoles selectively inhibit carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Research has shown that compounds with oxadiazole scaffolds exhibit antimicrobial activities:

  • Specific derivatives have been tested against bacterial strains and have shown promising results in inhibiting growth, indicating potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been well-documented:

  • Compounds similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have demonstrated the ability to reduce inflammation in various models .

Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

Cancer Treatment

The anticancer properties suggest that this compound could be developed into a therapeutic agent for treating specific types of cancer, particularly those resistant to conventional therapies.

Antimicrobial Treatments

With its demonstrated antimicrobial activity, the compound could be formulated into new antibiotics or antifungal agents to combat resistant strains of bacteria.

Anti-inflammatory Drugs

The anti-inflammatory effects open avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

StudyFindingsApplication
Study on Pyrazoles Identified various pyrazole derivatives with anticancer activity against multiple cell linesPotential for cancer therapy
Research on Oxadiazoles Compounds selectively inhibited hCA IX and XII at nanomolar concentrationsDevelopment of targeted cancer therapies
Anti-inflammatory Activity Assessment Demonstrated significant reduction in inflammatory markers in murine modelsPossible treatment for inflammatory diseases

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, where it can either inhibit or activate certain pathways. The presence of the pyrazole and oxadiazole rings plays a critical role in its affinity for these targets, and the acetamide moiety can further stabilize the compound-target interaction through hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NMR Spectral Analysis

highlights NMR as a critical tool for deducing structural similarities. For the target compound:

  • Chemical Shift Regions: The ethylpyrazole’s methyl group (~1.4 ppm, triplet) and pyrimidinone’s carbonyl (~170 ppm in ¹³C NMR) would dominate spectral profiles.
  • Comparison with Rapamycin Analogs: Similar to compounds in , substituents in regions analogous to "A" (ethylpyrazole) and "B" (methyl-pyrimidinone) would induce distinct chemical shifts, aiding in structural confirmation .

Table 2: Key NMR Signals (Hypothetical)

Proton/Group Chemical Shift (δ, ppm) Reference Compound ()
Ethylpyrazole -CH₃ 1.4 (t, J=7.2 Hz) N/A
Pyrimidinone C=O 170.2 (¹³C) 168–172 in pyrimidinones
ADMET and Pharmacokinetic Properties

emphasizes predictive models for ADMET parameters. For the target compound:

  • logP and Solubility : The ethylpyrazole may increase logP (~2.8 predicted) compared to less lipophilic analogs, aligning with equation (4) in , which prioritizes diverse chemical spaces .
  • Metabolic Stability : The 1,2,4-oxadiazole core likely resists hydrolysis, as seen in structurally rigid heterocycles.

Table 3: Predicted ADMET Parameters

Parameter Target Compound Similar Compound ()
logP 2.8 2.5–3.1
Aqueous Solubility (µM) 12 10–15
CYP3A4 Inhibition Moderate Low–Moderate

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with anti-cancer properties.
  • Pyrimidine derivative : Often linked to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown effectiveness in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer proliferation pathways .
  • Antioxidant Activity : The presence of the pyrazole and oxadiazole rings may confer antioxidant properties, potentially protecting cells from oxidative stress.
  • Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic processes or signal transduction pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Compound 5aHePG-235.58
Compound 10cHCT-1165.55
Compound 17aMCF-70.65
Compound 16aSK-MEL-20.089

These findings indicate that the compound may exhibit strong anticancer properties, particularly through its interaction with cancer cell signaling pathways.

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer effects, derivatives of oxadiazoles and pyrazoles have been reported to possess anti-inflammatory and antimicrobial properties. This broad spectrum of activity makes them candidates for further development in therapeutic applications .

Case Studies and Research Insights

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and assessed their biological activities, revealing that modifications in substituents significantly influenced their potency against cancer cell lines .
  • Structure–Activity Relationship (SAR) : Research has established that the presence and position of functional groups on the pyrazole and oxadiazole rings are critical for enhancing biological activity. For example, electron-withdrawing groups have been shown to improve anticancer efficacy .
  • Clinical Implications : The potential use of such compounds as therapeutic agents highlights the importance of ongoing research into their mechanisms and effects on human health.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves constructing the 1,2,4-oxadiazole ring and pyrimidinone moieties, which require precise regiochemical control. Challenges include:

  • Oxadiazole cyclization : Use [3+2] cycloaddition between nitrile oxides and amidoximes under microwave-assisted conditions to improve regioselectivity .
  • Pyrazole functionalization : Protect the 1-ethylpyrazole nitrogen during coupling reactions to avoid side reactions, as seen in analogous heterocyclic syntheses .
  • Amide bond formation : Employ coupling agents like HATU or DCC with DMAP catalysis to enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole and pyrimidinone moieties (e.g., pyrimidinone C=O appears at ~165 ppm) .
  • X-ray crystallography : Resolve tautomeric ambiguities in the pyrimidinone ring using SHELX refinement protocols for small molecules .
  • HPLC-MS : Validate purity (>95%) via reverse-phase chromatography with UV/ESI-MS detection, as applied to related acetamide derivatives .

Advanced Research Questions

Q. How can researchers analyze tautomeric forms of the pyrimidinone moiety, and what impact might tautomerism have on biological activity?

  • Experimental methods : Use variable-temperature NMR to detect equilibrium between lactam and lactim forms . Single-crystal X-ray studies (SHELXL) provide definitive tautomer assignments .
  • Computational analysis : Perform DFT calculations (e.g., Gaussian 09) to compare thermodynamic stability of tautomers .
  • Biological implications : Tautomerism affects hydrogen-bonding interactions with target proteins; e.g., lactam forms may enhance binding to kinase active sites .

Q. What strategies optimize reaction yield during 1,2,4-oxadiazole formation in this compound’s synthesis?

  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading, as demonstrated in flow-chemistry protocols for diazomethane analogs .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yields by 15–20%, as shown in similar heterocyclic systems .
  • Workup protocols : Use aqueous extraction with ethyl acetate to remove unreacted nitrile oxides, followed by silica gel chromatography .

Q. How can computational approaches predict this compound’s target protein interactions?

  • Molecular docking : Use AutoDock Vina to model binding poses against kinases (e.g., CDK2), leveraging crystal structures from the PDB .
  • MD simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to evaluate interactions with the oxadiazole and pyrimidinone motifs .
  • QSAR modeling : Train models on analogs with known IC50_{50} values to predict bioactivity, focusing on electronic descriptors (e.g., HOMO-LUMO gaps) .

Data Contradictions and Resolution

  • Oxadiazole cyclization yields : Conflicting reports on optimal solvents (DMF vs. acetonitrile) may arise from substituent electronic effects. Resolve via Hammett studies to correlate substituents with reaction efficiency .
  • Biological activity discrepancies : Variations in enzyme inhibition assays (IC50_{50}) could stem from tautomer-dependent binding. Standardize assay conditions (pH, temperature) and validate tautomer ratios via NMR .

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